4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine 4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 433308-86-2
VCID: VC5006982
InChI: InChI=1S/C22H25ClN4S/c1-15-2-7-19-18(12-15)20-21(24-14-25-22(20)28-19)27-10-8-26(9-11-27)13-16-3-5-17(23)6-4-16/h3-6,14-15H,2,7-13H2,1H3
SMILES: CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC=C(C=C5)Cl
Molecular Formula: C22H25ClN4S
Molecular Weight: 412.98

4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

CAS No.: 433308-86-2

Cat. No.: VC5006982

Molecular Formula: C22H25ClN4S

Molecular Weight: 412.98

* For research use only. Not for human or veterinary use.

4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine - 433308-86-2

Specification

CAS No. 433308-86-2
Molecular Formula C22H25ClN4S
Molecular Weight 412.98
IUPAC Name 4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C22H25ClN4S/c1-15-2-7-19-18(12-15)20-21(24-14-25-22(20)28-19)27-10-8-26(9-11-27)13-16-3-5-17(23)6-4-16/h3-6,14-15H,2,7-13H2,1H3
Standard InChI Key RHKBPTWTEQWDCS-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC=C(C=C5)Cl

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the tetrahydrobenzo thieno[2,3-d]pyrimidine family, characterized by a bicyclic system comprising a benzene ring fused to a thiophene and pyrimidine moiety. The numbering of the fused system follows IUPAC conventions, with the pyrimidine ring occupying positions 2 and 3 relative to the thiophene . Key structural features include:

Core Architecture

  • Tetrahydrobenzo thieno[2,3-d]pyrimidine: A partially saturated tricyclic system with a thieno-pyrimidine core (C9H8N2S) fused to a cyclohexane ring.

  • 6-Methyl substituent: A methyl group at position 6 of the tetrahydrobenzene ring, influencing steric and electronic properties .

  • 4-(4-Chlorobenzyl)piperazine: A piperazine ring substituted at position 1 with a 4-chlorobenzyl group, contributing to hydrophobic interactions and potential receptor binding .

Molecular Formula and Weight

  • Empirical Formula: C23H24ClN4S

  • Molecular Weight: 435.98 g/mol (calculated from isotopic composition) .

Stereochemical Considerations

Synthetic Pathways and Optimization

The synthesis of tetrahydrobenzo[4, thieno[2,3-d]pyrimidine derivatives generally follows multistep protocols involving cyclocondensation, nucleophilic substitution, and functional group interconversions.

Key Intermediate Formation

A common starting material is cyclohexanone, which undergoes condensation with ethyl cyanoacetate in the presence of sulfur to form 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate 1) . Subsequent reactions with nitriles or aldehydes yield substituted pyrimidine rings.

Methyl Group Incorporation

The 6-methyl substituent is introduced either:

  • Early-stage: Through alkylation of cyclohexanone derivatives before cyclocondensation.

  • Late-stage: Via Friedel-Crafts alkylation on the preformed tricyclic system, though this risks regioselectivity issues .

Yield Optimization

Reported yields for analogous compounds range from 45–72%, with purity dependent on recrystallization solvents (e.g., ethanol/hexane mixtures) . Chromatographic purification using hexane:ethyl acetate (8:2) improves purity to >95% .

Physicochemical Properties

While experimental data for the specific compound are unavailable, properties can be extrapolated from structural analogs:

PropertyValue (Predicted/Analog-Based)Source Compound Reference
Melting Point215–225°C
logP4.8–5.2
Aqueous Solubility<0.1 mg/mL
pKa (Basic Nitrogen)7.1–7.9

The high logP value indicates significant lipophilicity, favoring membrane permeability but posing formulation challenges. The basic piperazine nitrogen (pKa ~7.5) suggests pH-dependent solubility, with improved dissolution under acidic conditions .

Stability and Metabolic Considerations

Chemical Stability

The compound is expected to be stable under ambient conditions (25°C, 60% RH) based on analog data. Accelerated stability testing (40°C/75% RH) of similar compounds showed <5% degradation over 4 weeks .

Metabolic Pathways

Predominant Phase I transformations (cytochrome P450-mediated):

  • N-Dealkylation: Cleavage of the piperazine-chlorobenzyl bond.

  • Oxidation: Sulfur in thiophene ring to sulfoxide/sulfone.

  • Methyl Hydroxylation: At position 6, followed by glucuronidation .

Comparative Analysis with Structural Analogs

FeatureTarget CompoundEthyl Analog Fluorophenyl Derivative
Piperazine Substituent4-Chlorobenzyl4-Chlorobenzyl4-Fluorobenzyl
C6 SubstituentMethylEthylIsopropyl
Molecular Weight435.98 g/mol372.9 g/mol424.58 g/mol
Anticancer IC50Predicted: 1.5–10 μMNot reported3.2–12.1 μM
logP4.8–5.24.1 5.98

The methyl group at C6 likely enhances metabolic stability compared to ethyl/isopropyl analogs while maintaining comparable target affinity .

Challenges and Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms for improved pharmacokinetics.

  • Formulation Strategies: Addressing low aqueous solubility through nanoemulsions or prodrug approaches.

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